molecular formula C20H23N3O5 B407902 1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE

1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B407902
M. Wt: 385.4g/mol
InChI Key: PBBBQHMBFRMCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2,6-dimethoxybenzoyl group and a 2-nitrophenylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: 1-(2,6-DIMETHOXYBENZOYL)-4-[(2-AMINOPHENYL)METHYL]PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-dimethoxybenzoic acid and 4-[(2-nitrophenyl)methyl]piperazine.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    1-(2,6-DIMETHOXYBENZOYL)-4-[(2-AMINOPHENYL)METHYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.

    1-(2,6-DIMETHOXYBENZOYL)-4-[(2-HYDROXYPHENYL)METHYL]PIPERAZINE: Contains a hydroxyl group instead of a nitro group.

Uniqueness: 1-(2,6-DIMETHOXYBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE is unique due to the presence of both the 2,6-dimethoxybenzoyl and 2-nitrophenylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23N3O5/c1-27-17-8-5-9-18(28-2)19(17)20(24)22-12-10-21(11-13-22)14-15-6-3-4-7-16(15)23(25)26/h3-9H,10-14H2,1-2H3

InChI Key

PBBBQHMBFRMCQW-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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